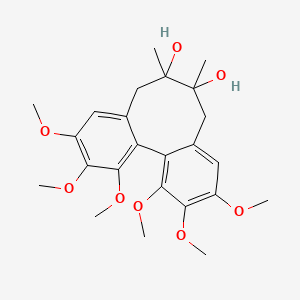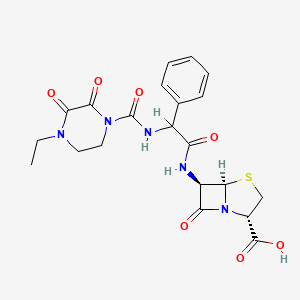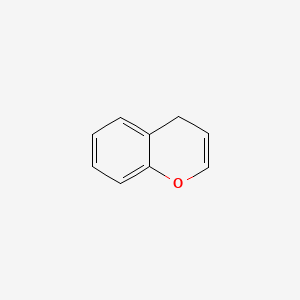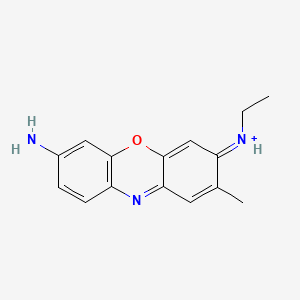
クロム酸ストロンチウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Strontium chromate is an inorganic compound with the formula SrCrO4 . It is a light yellow powder or granular solid . It is used as a pigment, a protective coating against corrosion, and in pyrotechnics . It provides excellent corrosion resistance for metal substrates, particularly aluminum substrates .
Synthesis Analysis
Strontium chromate is prepared from strontium chloride and sodium chromate, or from strontium carbonate and sodium dichromate . Strontium-based nanoparticles have gained interest in the field of medicine and dentistry due to their similar property with calcium .
Molecular Structure Analysis
The molecular formula of strontium chromate is SrCrO4 . The InChI string is InChI=1S/Cr.4O.Sr/q;;;2*-1;+2 and the SMILES string is [O-]Cr(=O)[O-].[Sr+2] .
Chemical Reactions Analysis
Strontium chromate is approximately 30 times more soluble in water at 100 °C than at room temperature . Therefore, the yellow strontium chromate can be suspended in a hot solution of a soluble sulfate to digest until fully converted to the much less soluble and white strontium sulfate, leaving the chromate or dichromate in solution .
Physical And Chemical Properties Analysis
Strontium chromate is a light yellow powder or granular solid . It is insoluble in water . The molar mass is 203.614 g/mol . The density is 3.353 g/cm3 .
科学的研究の応用
腐食抑制
クロム酸ストロンチウムは、顔料中の腐食抑制剤として広く使用されています。 特に、亜鉛、マグネシウム、アルミニウム、およびそれらの合金などの金属の腐食を防ぐのに効果的であり、これは航空機製造において非常に重要です 。この化合物は金属表面に保護層を形成し、時間の経過による酸化や劣化を防ぎます。
電気化学的プロセス
電気化学的プロセスでは、クロム酸ストロンチウムは溶液の硫酸塩濃度を制御するために使用されます 。これは、電気メッキや電池製造などのプロセスにおいて、電気化学反応のバランスを維持するために不可欠です。
樹脂の色素
クロム酸ストロンチウムは、ポリ塩化ビニル(PVC)樹脂の着色剤として使用されます 。その鮮やかな黄色の色合いは、その明るさと安定性が評価されており、さまざまなPVC製品に色を付けるための一般的な選択肢となっています。
花火
この化合物は、燃焼時に明るい色を生成する能力があるため、花火に応用されています 。クロム酸ストロンチウムは、花火の表示で見られる鮮やかな赤とオレンジに貢献しています。
アルミニウムフレークコーティング
クロム酸ストロンチウムは、アルミニウムフレークコーティングで使用されます 。これらのコーティングは表面に塗布され、光と熱を反射し、建物の断熱性を高め、エネルギー効率を向上させます。
防錆プライマー
防錆プライマーとして、クロム酸ストロンチウムは塗装前にさまざまな金属に塗布されます 。このプライマーは、最終的な塗料が適切に付着し、その下の金属が環境要因から保護されるようにします。
医療ナノテクノロジー
クロム酸ストロンチウムを含むストロンチウムベースのナノ粒子は、骨再生、標的薬物送達、免疫療法剤など、医療用途で有望視されています 。それらのカルシウムとの類似性により、生物学的システムにうまく統合することができます。
環境修復
クロム酸ストロンチウムナノ粒子は、環境修復における可能性についても調査されています 。これらは、産業廃水から有毒な汚染物質を除去するのに役立ち、汚染された環境を浄化する取り組みにおいて貴重なものとなっています。
作用機序
Target of Action
Strontium chromate is an inorganic compound with the formula SrCrO4 . The primary targets of strontium chromate are the cells of the human body, particularly when inhaled . It is known to cause cancer, specifically lung cancer, upon inhalation . The compound’s toxicity is primarily due to the presence of hexavalent chromium .
Mode of Action
Strontium chromate’s mode of action is primarily due to its chromate content. The protective function of the chromate in the primer is primarily due to a cathodic/mixed inhibition of the surface of galvanized steel in defect areas of the polymer coating . It is suggested that the process of leaching of chromate ions from epoxy primer into the environment takes place because the decrease in pH at anodic defect sites causes the destruction of the primer film and accelerates the dissolution of the chromate pigment .
Biochemical Pathways
Cr (III) may form complexes with peptides, proteins, and DNA that leads to DNA–protein crosslinks, DNA breakage, and alteration of cellular signaling pathways .
Pharmacokinetics
It is known that strontium chromate is soluble in water, with its solubility increasing with temperature . This could potentially affect its bioavailability in the body.
Result of Action
The molecular and cellular effects of strontium chromate’s action are primarily carcinogenic. It is known to cause cancer, specifically lung cancer, upon inhalation . This is due to the presence of hexavalent chromium, which is a known carcinogen .
Action Environment
The action, efficacy, and stability of strontium chromate can be influenced by various environmental factors. For instance, its solubility increases with temperature, which could potentially affect its bioavailability and toxicity . Furthermore, the compound’s toxicity can be influenced by the pH of the environment, as a decrease in pH at anodic defect sites can accelerate the dissolution of the chromate pigment .
Safety and Hazards
Strontium chromate is a known human carcinogen and is associated with an increased risk of developing lung cancer and cancer of the sinonasal cavity . It primarily affects the lungs causing shortness of breath, bronchitis, pneumonia and asthma but can also affect the gastrointestinal tract, liver, kidneys and immune system . It can irritate and burn the skin and eyes . Prolonged skin contact may cause blisters and deep ulcers .
将来の方向性
Strontium-based nanoparticles have gained interest in the field of medicine and dentistry due to their similar property with calcium . They exhibit antimicrobial ability and are efficient in the removal of toxic contaminants from industrial wastewater . They are used in targeted drug delivery and can elicit a prolonged immune response, thus can act as a good immunotherapeutic agent . The applications of strontium nanoparticles have also been found in diabetic patients, where they can control the insulin release and thus regulate the pathophysiology of diabetes . Strontium nanoparticles are also used in wastewater treatment, agriculture, and as gas sensors to sense several toxic gases .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Strontium chromate involves the reaction between Strontium nitrate and Sodium chromate in an aqueous solution.", "Starting Materials": [ "Strontium nitrate", "Sodium chromate", "Water" ], "Reaction": [ "Dissolve Strontium nitrate in water to form a solution.", "Dissolve Sodium chromate in water to form a solution.", "Mix the two solutions together.", "A yellow precipitate of Strontium chromate will form.", "Filter the precipitate and wash it with water.", "Dry the Strontium chromate precipitate in an oven at 100°C." ] } | |
CAS番号 |
7789-06-2 |
分子式 |
CrH2O4Sr |
分子量 |
205.63 g/mol |
IUPAC名 |
strontium;dioxido(dioxo)chromium |
InChI |
InChI=1S/Cr.2H2O.2O.Sr/h;2*1H2;;;/q+2;;;;;/p-2 |
InChIキー |
CTFPICRHZMOKIE-UHFFFAOYSA-L |
SMILES |
[O-][Cr](=O)(=O)[O-].[Sr+2] |
正規SMILES |
O[Cr](=O)(=O)O.[Sr] |
Color/Form |
Yellow powder Yellow monoclinic crystals Light yellow powder or granular solid |
密度 |
3.895 at 59 °F (USCG, 1999) 3.89 3.9 g/cm³ |
melting_point |
Decomposes |
その他のCAS番号 |
7789-06-2 |
物理的記述 |
Strontium chromate is a light yellow powder or granular solid. It is insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as a pigment, a protective coating against corrosion, and in pyrotechnics. DryPowder; Liquid YELLOW CRYSTALLINE POWDER. |
ピクトグラム |
Irritant; Health Hazard; Environmental Hazard |
溶解性 |
0.106 g/100 g water at 20 °C Soluble in 840 parts cold water, 5 parts boiling water Freely soluble in dilute hydrochloric, nitric or acetic Solubility in water, g/100ml at 15 °C: 0.12 (poor) |
同義語 |
strontium chromate strontium chromate(VI) |
製品の起源 |
United States |
Q & A
Q1: What is the molecular formula and weight of strontium chromate?
A1: The molecular formula of strontium chromate is SrCrO4, and its molecular weight is 203.61 g/mol.
Q2: Are there spectroscopic techniques that can be used to identify and characterize strontium chromate?
A2: Yes, several spectroscopic techniques can be employed, including Raman spectroscopy [, ] and X-ray diffraction [, , , ]. Raman spectroscopy provides information about the vibrational modes of the chromate ion (CrO42-), while X-ray diffraction reveals the crystal structure and phase transitions of strontium chromate under varying conditions.
Q3: How does the crystal structure of strontium chromate influence its properties?
A4: The arrangement of atoms within the crystal lattice of strontium chromate influences its physical and chemical properties. For instance, the anisotropic compressibility observed in strontium chromate under high pressure is directly related to the arrangement of CrO4 tetrahedra and Sr-O polyhedra along different crystallographic axes [].
Q4: What is the primary application of strontium chromate?
A5: Strontium chromate is primarily used as a corrosion inhibitor in various applications, including paints and coatings for metals, particularly in aerospace industries [, , , , ].
Q5: How effective is strontium chromate as a corrosion inhibitor compared to other chromate pigments?
A6: Sea-water-spray corrosion tests have demonstrated that strontium chromate provides superior all-round protection compared to other chromate pigments like potassium zinc chrome, sodium zinc chrome, and barium chromate [].
Q6: What are the limitations of using strontium chromate in coatings?
A7: Despite its effectiveness, strontium chromate's use is limited by its toxicity and negative environmental impact. It releases toxic chromium fumes upon heating and is classified as a known human carcinogen [, , ].
Q7: Are there any alternatives being explored to replace strontium chromate in coatings?
A8: Yes, due to the environmental and health concerns associated with strontium chromate, researchers are actively investigating alternative corrosion inhibitors. Some promising alternatives include rare earth metal cation exchanged pigments [], cerium(III) and calcium(II) cation exchanged bentonites [], and molybdates [].
Q8: What are the primary health concerns associated with strontium chromate exposure?
A9: Strontium chromate primarily affects the lungs, potentially causing shortness of breath, bronchitis, pneumonia, and asthma. It is also linked to an increased risk of developing lung cancer and cancer of the sinonasal cavity [, , ].
Q9: How does exposure to strontium chromate occur in occupational settings?
A10: Workers in industries using strontium chromate-containing paints, particularly in aircraft manufacturing and maintenance, are at risk of exposure. Activities like paint spraying, sanding, and abrasive blasting can generate respirable particles containing strontium chromate [, , , , , ].
Q10: How does the solubility of strontium chromate impact its toxicity?
A11: While strontium chromate is considered sparingly soluble, its dissolution in biological fluids, like simulated lung fluid, releases hexavalent chromium (CrVI), the carcinogenic form of chromium. Studies show that smaller particles (<2.0 μm) generated during sanding release a higher fraction of CrVI compared to larger particles, potentially posing a greater carcinogenic risk [, ].
Q11: Are there any biomarkers to assess strontium chromate exposure and its potential health effects?
A12: While there are established biomarkers for chromium exposure, such as urinary chromium levels, research is ongoing to identify specific biomarkers for strontium chromate exposure and its associated health effects [].
Q12: What are the environmental concerns associated with strontium chromate?
A13: Strontium chromate is a known environmental pollutant due to the presence of hexavalent chromium. It can contaminate soil and water sources, posing a risk to ecosystems and human health [].
Q13: What strategies can be implemented to mitigate the environmental impact of strontium chromate?
A13: Mitigating the negative environmental impact of strontium chromate involves various approaches, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




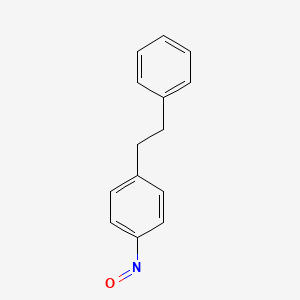
![(4S)-4-[(3S,5R,8R,9S,10S,13R,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-3-methylideneoxolan-2-one](/img/structure/B1219888.png)

